3-Hydroxy Simvastatin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Hydroxy Simvastatin is a derivative of simvastatin, a widely used lipid-lowering medication belonging to the statin class. Statins are known for their ability to inhibit the enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase, which plays a crucial role in the biosynthesis of cholesterol. This compound is specifically the active form of simvastatin, which is produced through metabolic activation.

Mécanisme D'action

Target of Action

3-Hydroxy Simvastatin primarily targets the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a crucial step in cholesterol biosynthesis . By inhibiting this enzyme, this compound reduces the endogenous production of cholesterol in the liver .

Mode of Action

This compound acts as a competitive inhibitor of HMG-CoA Reductase . It binds to the active site of the enzyme, preventing the conversion of HMG-CoA to mevalonic acid . This inhibition disrupts the synthesis of cholesterol and other compounds involved in lipid metabolism and transport, including low-density lipoprotein (LDL) and very low-density lipoprotein (VLDL) .

Biochemical Pathways

The inhibition of HMG-CoA Reductase by this compound affects the mevalonate pathway , which is responsible for the production of cholesterol and other isoprenoids . The reduction in intracellular cholesterol induces the expression of the low-density lipoprotein receptor (LDLR), increasing the uptake of LDL from the blood and consequently decreasing plasma concentrations of LDL-cholesterol .

Pharmacokinetics

This compound undergoes extensive first-pass extraction in the liver, the primary site of action and the target organ for the inhibition of HMG-CoA reductase . This tissue selectivity results in low systemic exposure of orally administered this compound . The drug is metabolized by CYP3A4 isoenzymes, which can lead to significant drug interactions .

Result of Action

The primary result of this compound’s action is a significant reduction in LDL cholesterol levels . This lipid-lowering effect is beneficial in managing cardiovascular diseases, such as atherosclerosis, angina, and stroke . Moreover, this compound has been documented to offer impressive vasorelaxant activity .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by the CYP3A4 isoenzymes can affect the disposition of this compound and may lead to drug interactions . Additionally, the gut microbiota and bile acids can potentially impact the bioaccumulation and biotransformation of this compound .

Analyse Biochimique

Biochemical Properties

3-Hydroxy Simvastatin plays a significant role in biochemical reactions by inhibiting the enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase. This inhibition leads to a decrease in the synthesis of mevalonate, a precursor for cholesterol and other isoprenoids. The compound interacts with various enzymes, proteins, and biomolecules, including low-density lipoprotein receptors, which are upregulated to enhance the clearance of cholesterol from the bloodstream . Additionally, this compound has been shown to alter the conformation of the enzyme when it binds to its active site .

Cellular Effects

This compound exerts multiple effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to reduce the viability of certain cancer cell lines, such as human colon cells, by inducing apoptosis and inhibiting cell proliferation . Furthermore, this compound affects macrophage polarization and immunomodulatory functions, which are critical in the pathogenesis of atherosclerosis .

Molecular Mechanism

The molecular mechanism of this compound involves the competitive inhibition of 3-hydroxy-3-methylglutaryl coenzyme A reductase. By binding to the active site of the enzyme, it prevents the conversion of 3-hydroxy-3-methylglutaryl coenzyme A to mevalonate, thereby reducing cholesterol biosynthesis . This inhibition also leads to the upregulation of low-density lipoprotein receptors, enhancing the clearance of low-density lipoprotein cholesterol from the bloodstream . Additionally, this compound has been shown to exert pleiotropic effects, such as reducing inflammation and oxidative stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that the compound remains stable and effective in lowering low-density lipoprotein cholesterol levels over extended periods . Long-term exposure to this compound may lead to changes in cellular function, such as alterations in gene expression and enzyme activity . The stability and degradation of the compound are crucial factors in determining its long-term efficacy and safety .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively reduces cholesterol levels without causing significant adverse effects . At higher doses, it may induce toxic effects, such as muscle pathology and liver damage . Studies have also shown that the compound’s efficacy in reducing cholesterol levels reaches a threshold beyond which no further benefits are observed .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily the mevalonate pathway, which is crucial for cholesterol biosynthesis . The compound inhibits 3-hydroxy-3-methylglutaryl coenzyme A reductase, leading to a decrease in the production of mevalonate and subsequent metabolites . This inhibition affects various metabolic processes, including the synthesis of isoprenoids and other essential biomolecules .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its lipophilicity. The compound is transported across cell membranes and distributed to various tissues, including the liver, where it exerts its primary effects . It interacts with transporters and binding proteins that facilitate its uptake and distribution within the body . The localization and accumulation of this compound in specific tissues are critical for its therapeutic efficacy .

Subcellular Localization

This compound is localized within specific subcellular compartments, such as the endoplasmic reticulum and Golgi apparatus . This localization is essential for its activity and function, as it allows the compound to interact with target enzymes and proteins involved in cholesterol biosynthesis . Post-translational modifications and targeting signals play a crucial role in directing this compound to these compartments .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

3-Hydroxy Simvastatin is synthesized from simvastatin through a process of hydrolysis. The hydrolysis reaction involves the conversion of the lactone ring of simvastatin to its corresponding hydroxy acid form. This reaction can be catalyzed by enzymes such as carboxyesterases or can occur spontaneously under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound typically involves the fermentation of Aspergillus terreus to produce lovastatin, which is then chemically modified to produce simvastatin. The final step involves the hydrolysis of simvastatin to yield this compound .

Analyse Des Réactions Chimiques

Types of Reactions

3-Hydroxy Simvastatin undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different metabolites.

Reduction: Reduction reactions can convert it back to its lactone form.

Substitution: It can undergo substitution reactions where functional groups are replaced.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Conditions vary depending on the substituent being introduced but often involve catalysts and specific solvents.

Major Products Formed

The major products formed from these reactions include various oxidized metabolites, reduced forms, and substituted derivatives that may have different pharmacological properties .

Applications De Recherche Scientifique

3-Hydroxy Simvastatin has a wide range of scientific research applications:

Chemistry: Used as a model compound to study the behavior of statins under different chemical conditions.

Biology: Investigated for its effects on cellular processes and enzyme activities.

Comparaison Avec Des Composés Similaires

Similar Compounds

Lovastatin: Another statin derived from fungal metabolites, similar in structure and function to simvastatin.

Pravastatin: Produced by microbial hydroxylation of mevastatin, with a similar mechanism of action.

Atorvastatin: A fully synthetic statin with a longer half-life and higher potency.

Rosuvastatin: Another synthetic statin known for its high efficacy in lowering cholesterol levels.

Uniqueness

3-Hydroxy Simvastatin is unique due to its specific metabolic activation from simvastatin and its high lipophilicity, which allows it to cross the blood-brain barrier more effectively than some other statins. This property makes it particularly useful in research related to neurodegenerative diseases and brain tumors .

Propriétés

Numéro CAS |

134523-09-4 |

|---|---|

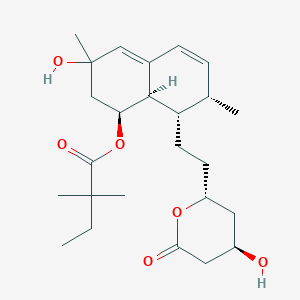

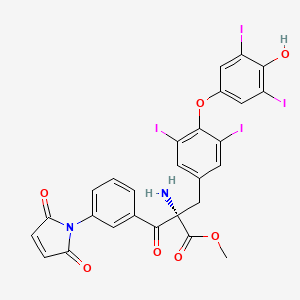

Formule moléculaire |

C25H38O6 |

Poids moléculaire |

434.6 g/mol |

Nom IUPAC |

[3-hydroxy-8-[2-(4-hydroxy-6-oxooxan-2-yl)ethyl]-3,7-dimethyl-2,7,8,8a-tetrahydro-1H-naphthalen-1-yl] 2,2-dimethylbutanoate |

InChI |

InChI=1S/C25H38O6/c1-6-24(3,4)23(28)31-20-14-25(5,29)13-16-8-7-15(2)19(22(16)20)10-9-18-11-17(26)12-21(27)30-18/h7-8,13,15,17-20,22,26,29H,6,9-12,14H2,1-5H3 |

Clé InChI |

WJKSTNFUSXHVRJ-UHFFFAOYSA-N |

SMILES |

CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)(C)O |

SMILES canonique |

CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)(C)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3aS,4R,7R,9R,10R,11R,13R,15R,15aR)-4-Ethyloctahydro-11-methoxy-3a,7,9,11,13,15-hexamethyl-1-[1-[(1R)-1-(1,8-naphthyridin-4-yl)ethyl]-3-azetidinyl]-10-[[3,4,6-trideoxy-3-(dimethylamino)-beta-D-xylo-hexopyranosyl]oxy]-2H-oxacyclotetradecino[4,3-d]oxazole-2,6,8,14(1H,7H,9H)tetrone](/img/structure/B1148086.png)

![N-[2-(4-Fluorophenyl)ethylidene]hydroxylamine](/img/structure/B1148101.png)